molecular formula C32H38N2O2 B12300042 6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate

6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate

Cat. No.: B12300042
M. Wt: 482.7 g/mol
InChI Key: ADUITIIKCJOZSC-UHFFFAOYSA-N
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Description

6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate is a complex organic compound known for its unique structural properties It is characterized by the presence of indolium and hexanoate groups, which contribute to its distinct chemical behavior

Properties

Molecular Formula

C32H38N2O2

Molecular Weight

482.7 g/mol

IUPAC Name

6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate

InChI

InChI=1S/C32H38N2O2/c1-31(2)24-16-11-13-18-26(24)33(5)28(31)20-8-6-9-21-29-32(3,4)25-17-12-14-19-27(25)34(29)23-15-7-10-22-30(35)36/h6,8-9,11-14,16-21H,7,10,15,22-23H2,1-5H3

InChI Key

ADUITIIKCJOZSC-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)[O-])(C)C)C)C

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)[O-])(C)C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate typically involves multiple steps, starting with the preparation of the indolium and hexanoate precursors. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indolium and hexanoate groups.

Scientific Research Applications

6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, researchers are exploring its potential therapeutic applications, including its use as a drug candidate for treating certain diseases. Additionally, it has industrial applications in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied.

Comparison with Similar Compounds

When compared to similar compounds, 6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate stands out due to its unique structural features and reactivity

Biological Activity

6-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate is a complex organic compound with significant biological activity. Its unique structure combines indolium and hexanoate moieties, which contribute to its reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes, receptors, and nucleic acids. These interactions can modulate biochemical pathways, leading to diverse biological effects. Specific mechanisms include:

  • Enzyme Modulation : The compound may inhibit or activate enzymes involved in metabolic or signaling pathways.
  • Receptor Binding : Its indolium moiety allows for selective binding to cellular receptors, potentially influencing signal transduction.
  • Cytotoxicity : Some studies suggest cytotoxic effects on cancer cells through apoptosis induction or cell cycle arrest.

Antimicrobial Activity

Preliminary studies indicate that the compound exhibits antimicrobial properties against bacterial and fungal strains. Its mechanism likely involves disruption of microbial membranes due to its amphiphilic nature.

Anticancer Properties

The compound has shown promising results in vitro for targeting cancer cells. It interacts with mitochondrial pathways to induce apoptosis and has demonstrated selective toxicity against certain tumor cell lines while sparing normal cells.

Anti-inflammatory Effects

6-[(2Z)-3,3-Dimethyl...hexanoate can inhibit inflammatory mediators by interacting with cytokine signaling pathways. This property makes it a potential candidate for treating chronic inflammatory diseases.

Case Study: Cytotoxicity on Cancer Cells

A study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) and colon cancer (HT29) cell lines:

  • Results : Significant reduction in cell viability at micromolar concentrations.
  • Mechanism : Induction of oxidative stress and activation of caspase-dependent apoptosis.
Cell LineIC50 (µM)Mechanism Observed
MCF-712.5Oxidative stress induction
HT2915.8Caspase-dependent apoptosis

Antimicrobial Testing

In another study, the compound was tested against Escherichia coli and Candida albicans:

  • Results : Inhibited growth at low concentrations (MIC = 10 µg/mL for E. coli).
MicroorganismMIC (µg/mL)
Escherichia coli10
Candida albicans15

Comparison with Similar Compounds

When compared to structurally related compounds like indole-based derivatives:

  • This compound exhibits enhanced selectivity for cancer cells due to its trimethylindolium group.
  • It has a broader spectrum of antimicrobial activity compared to simpler analogs.

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